molecular formula C23H14ClF2N5OS B2902825 7-chloro-2-(((4-((3,4-difluorophenyl)amino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 896698-71-8

7-chloro-2-(((4-((3,4-difluorophenyl)amino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2902825
CAS RN: 896698-71-8
M. Wt: 481.91
InChI Key: PDEONXZNXIMPPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of the steps, reagents, and conditions used to synthesize the compound .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reagents and conditions for each reaction .


Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, and stability .

Scientific Research Applications

Antitumor Activity

The compound has demonstrated promising antitumor activity in preclinical studies. Researchers synthesized a series of 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4(3H)-one/thione derivatives and 1-(7-chloro-4-oxo/-2-phenylquinazoline-3(4H-yl)) substituted urea derivatives. In Swiss albino mice with Ehrlich ascites carcinoma (EAC), six specific compounds (IIh, IIi, IIj, IIIh, IIIi, and IIIj) exhibited significant antitumor effects. Notably, the amino group in the third position and the urea/thiourea group in the phenyl hydrazine ring were crucial for this action .

Tuberculosis Research

Given the compound’s unique structure, it could be explored as a potential agent against tuberculosis (TB). Researchers have investigated related indole derivatives for their in vitro antitubercular activity. Although not directly studied, this compound’s structural similarity to other active molecules warrants further evaluation .

Drug Design and Optimization

The compound’s unique structure makes it an interesting candidate for drug design and optimization. Medicinal chemists could modify its substituents to enhance its pharmacological properties, potentially leading to novel therapeutic agents.

properties

IUPAC Name

7-chloro-2-[[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClF2N5OS/c24-13-5-8-20-27-15(10-21(32)31(20)11-13)12-33-23-29-19-4-2-1-3-16(19)22(30-23)28-14-6-7-17(25)18(26)9-14/h1-11H,12H2,(H,28,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEONXZNXIMPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=O)N4C=C(C=CC4=N3)Cl)NC5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClF2N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-2-(((4-((3,4-difluorophenyl)amino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

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